N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-3-phenylpropanamide
Description
N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-3-phenylpropanamide is a synthetic small molecule characterized by a hybrid structure incorporating three key pharmacophores:
- A morpholin-4-yl ethyl group, which may enhance solubility and pharmacokinetic properties.
- A 3-phenylpropanamide terminal group, contributing aromatic interactions and metabolic stability.
Below, we compare it with structurally related analogs to infer structure-activity relationships (SAR).
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O2/c1-27-13-5-8-21-18-22(10-11-23(21)27)24(28-14-16-30-17-15-28)19-26-25(29)12-9-20-6-3-2-4-7-20/h2-4,6-7,10-11,18,24H,5,8-9,12-17,19H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJDHWPTCMAFBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)CCC3=CC=CC=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-3-phenylpropanamide involves multiple steps, starting with the preparation of the tetrahydroquinoline and morpholine intermediates. The key steps include:
Formation of Tetrahydroquinoline: This can be achieved through the reduction of quinoline using hydrogenation or other reducing agents.
Formation of Morpholine Intermediate: This involves the reaction of diethanolamine with sulfuric acid to form morpholine.
Coupling Reaction: The tetrahydroquinoline and morpholine intermediates are then coupled with a phenylpropanamide derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and tetrahydroquinoline rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
Research has demonstrated that N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-3-phenylpropanamide exhibits various biological activities:
Anticancer Properties
Several studies have indicated that derivatives of this compound possess potent anticancer activity against various cancer cell lines. For instance, derivatives have shown significant antiproliferative effects on human colorectal (HCT-116) and breast (MCF-7) cancer cells, with IC50 values ranging from 1.9 to 7.52 μg/mL .
Antibacterial and Antifungal Activities
The compound has been evaluated for its antibacterial and antifungal properties. It has demonstrated efficacy against several bacterial strains and fungi, making it a candidate for the development of new antimicrobial agents .
Receptor Modulation
This compound acts as an antagonist for specific receptors such as the human vanilloid receptor type 1 (TRPV1) and melanin-concentrating hormone 1 receptor (MCH1R). These interactions suggest potential applications in pain management and metabolic disorders .
Case Study 1: Anticancer Activity
A study focused on the synthesis of N-(quinolinyl)morpholines highlighted the anticancer potential of related compounds. The synthesized derivatives exhibited significant antiproliferative activity in vitro against various cancer cell lines . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Case Study 2: Antimicrobial Efficacy
In another study assessing the antimicrobial properties of quinoline derivatives, this compound showed promising results against resistant bacterial strains . The study concluded that further exploration could lead to effective treatments for resistant infections.
Mechanism of Action
The mechanism of action of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-morpholin-4-ylpropan-1-amine
- Substituents on tetrahydroquinoline: 1-Butyl group (vs. 1-methyl in the target compound).
- Morpholine linkage : 3-Morpholin-4-ylpropyl chain (vs. 2-morpholin-4-ylethyl).
- Terminal group : Propan-1-amine (vs. phenylpropanamide).
- The amine terminus may reduce stability compared to the amide in the target compound, as amines are prone to protonation and enzymatic degradation.
N-[(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-morpholin-4-ylpropan-1-amine
- Substituents on tetrahydroquinoline: 1-Methyl group (identical to the target compound).
- Morpholine linkage : 3-Morpholin-4-ylpropyl chain (vs. ethyl in the target).
- Terminal group : Propan-1-amine (vs. phenylpropanamide).
- Hypothesized impact :
- The shorter morpholine-propyl chain may reduce steric hindrance, improving binding affinity.
- Lack of phenylpropanamide could diminish aromatic stacking interactions, reducing target engagement.
Morpholine-Containing Derivatives from Patent Literature
1-[[[2,3-Difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl-[3-oxo-3-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]anilino]propanoyl]amino]-methylamino]cyclopentane-1-carboxylic acid
- Core structure: Fluorophenyl-pyrimidine backbone (vs. tetrahydroquinoline in the target).
- Morpholine linkage : 2-Morpholin-4-ylethoxy group.
- Terminal group : Carboxylic acid (vs. phenylpropanamide).
- Carboxylic acid terminus introduces polarity, possibly limiting blood-brain barrier penetration compared to the target’s amide.
Data Table: Key Structural and Functional Comparisons
Biological Activity
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-3-phenylpropanamide is a complex organic compound with potential applications in medicinal chemistry and pharmacology. Its unique structure, characterized by a tetrahydroquinoline moiety linked to a morpholine and a phenylpropanamide group, suggests diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic effects, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , indicating the presence of multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 398.52 g/mol |
| Chemical Formula | C23H30N4O |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
The biological activity of this compound is hypothesized to involve several mechanisms:
1. Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways or disease processes.
2. Receptor Binding: Its structural components suggest potential interactions with various receptors, including those involved in neurotransmission and cancer progression.
3. Modulation of Signaling Pathways: The compound may influence key signaling pathways within cells, potentially leading to altered cellular responses.
Biological Activity and Therapeutic Potential
Recent studies have evaluated the biological activity of related tetrahydroquinoline derivatives, which may provide insights into the activity of the compound :
Antitumor Activity: Research has shown that tetrahydroquinoline derivatives exhibit significant antitumor properties. For instance, compounds with similar structures demonstrated IC50 values lower than that of Doxorubicin (IC50 = 37.5 µg/mL), indicating potential as effective anticancer agents .
Neuroprotective Effects: Some studies suggest that tetrahydroquinoline derivatives can exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress .
Anti-inflammatory Properties: Compounds in this class have been associated with anti-inflammatory effects through inhibition of pro-inflammatory cytokines and pathways .
Case Studies
Several case studies highlight the biological activity of related compounds:
Case Study 1: Anticancer Activity
In a study evaluating novel tetrahydroquinoline derivatives for antitumor activity, several compounds were found to exhibit potent effects against various cancer cell lines. For example:
- Compound A: IC50 = 5 µg/mL (more potent than Doxorubicin)
- Compound B: IC50 = 10 µg/mL
These findings suggest that modifications to the tetrahydroquinoline structure can enhance anticancer efficacy .
Case Study 2: Neuroprotective Effects
A study investigated the neuroprotective effects of tetrahydroquinoline derivatives on neuronal cell lines subjected to oxidative stress. The results indicated that certain derivatives significantly reduced cell death and oxidative damage markers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
